molecular formula C14H14ClN3OS B5424139 5-chloro-N-(4-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide

5-chloro-N-(4-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide

Cat. No.: B5424139
M. Wt: 307.8 g/mol
InChI Key: PLWWXKIBTBXRQZ-UHFFFAOYSA-N
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Description

5-chloro-N-(4-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide: is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a chloro group at the 5th position, an ethylphenyl group at the N-position, a methylthio group at the 2nd position, and a carboxamide group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Ethylphenyl Group: This step involves the N-alkylation of the pyrimidine ring using 4-ethylphenyl halide in the presence of a base like potassium carbonate (K₂CO₃).

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol (CH₃SH) or its derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate amine derivatives and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(4-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-ethylphenyl)-2-(ethylthio)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-chloro-N-(4-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide stands out due to the specific combination of substituents on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-N-(4-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-3-9-4-6-10(7-5-9)17-13(19)12-11(15)8-16-14(18-12)20-2/h4-8H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWWXKIBTBXRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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